4-Acetyl-1,2-dimethylcyclohexene

Catalog No.
S1966780
CAS No.
41723-54-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-1,2-dimethylcyclohexene

CAS Number

41723-54-0

Product Name

4-Acetyl-1,2-dimethylcyclohexene

IUPAC Name

1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3

InChI Key

RURLNOKRSSLTSA-UHFFFAOYSA-N

SMILES

CC1=C(CC(CC1)C(=O)C)C

Canonical SMILES

CC1=C(CC(CC1)C(=O)C)C

4-Acetyl-1,2-dimethylcyclohexene is an organic compound with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.237 g/mol. This compound features a cyclohexene ring substituted with two methyl groups and an acetyl group. It is characterized by its fruity odor, making it relevant in the flavoring and fragrance industries . The compound is insoluble in water but soluble in organic solvents, which influences its applications in various formulations .

Typical of unsaturated compounds. Key reactions include:

  • Electrophilic Addition: The double bond in the cyclohexene ring can react with electrophiles, leading to the formation of more complex structures.
  • Oxidation: The acetyl group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The compound can also be reduced to form saturated derivatives, which may have different physical and chemical properties.

These reactions are essential for modifying the compound for specific applications or for synthesizing related compounds.

The synthesis of 4-acetyl-1,2-dimethylcyclohexene can be achieved through several methods:

  • Alkylation Reactions: Starting from cyclohexene, alkylation with acetyl chloride or acetic anhydride in the presence of a base can yield the desired product.
  • Catalytic Hydrogenation: This method involves hydrogenating suitable precursors under specific conditions to introduce the acetyl group and methyl substitutions.
  • Cyclization Reactions: Certain synthetic routes may involve cyclization of linear precursors that contain appropriate functional groups.

These methods highlight the versatility in synthesizing this compound based on available starting materials and desired outcomes.

4-Acetyl-1,2-dimethylcyclohexene finds applications primarily in:

  • Flavoring Agents: Due to its fruity aroma, it is used in food products and beverages to enhance flavor profiles.
  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products.
  • Chemical Intermediates: It can be utilized as a building block for synthesizing more complex organic molecules.

These applications leverage its sensory properties and chemical reactivity.

Several compounds share structural similarities with 4-acetyl-1,2-dimethylcyclohexene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Acetyl-1,4-dimethylcyclohexeneC10H16OC_{10}H_{16}OSimilar structure but different substitution pattern.
1-MethylcyclohexeneC7H12C_7H_{12}Lacks functional groups but shares cyclic structure.
3-MethylcyclohexeneC7H12C_7H_{12}Another isomeric form with potential different reactivity.

Uniqueness

The uniqueness of 4-acetyl-1,2-dimethylcyclohexene lies in its specific arrangement of substituents on the cyclohexene ring, which influences its odor profile and reactivity compared to similar compounds. Its fruity aroma makes it particularly valuable in flavoring and fragrance applications, distinguishing it from other cyclohexenes that may not possess such sensory properties.

4-Acetyl-1,2-dimethylcyclohexene is a substituted cyclohexene derivative with the molecular formula C₁₀H₁₆O and a molecular weight of 152.237 g/mol. Its IUPAC name is 1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone, reflecting the cyclohexene backbone substituted with two methyl groups at positions 3 and 4 and an acetyl group at position 1. Alternative systematic names include 4-acetyl-1,2-dimethylcyclohexene and 1-(1,2-dimethyl-1-cyclohexene-4-yl)ethanone. The compound’s structure is defined by a six-membered cyclohexene ring with unsaturated bonding at the 3,4-positions, contributing to its reactivity and conformational flexibility.

Structural Taxonomy and Isomeric Considerations

The compound belongs to the broader class of monoterpenoids and unsaturated ketones, characterized by a cyclohexene core functionalized with alkyl and carbonyl groups. Key structural isomers include:

  • 4-Acetyl-1,4-dimethylcyclohexene: Differs in methyl group placement, altering steric and electronic properties.
  • 1,2-Dimethylcyclohexene: Lacks the acetyl group, reducing polarity and reactivity.
  • 3-Methylcyclohexene: Positional isomer with distinct physicochemical behavior.

Stereoisomerism is limited due to the planar geometry of the cyclohexene ring, though substituent orientations can lead to conformational isomers. For example, the acetyl group’s axial or equatorial positioning influences intermolecular interactions.

Historical Development in Cyclohexene Derivatives Research

The synthesis of cyclohexene derivatives accelerated in the mid-20th century with advances in catalytic hydrogenation and Diels-Alder reactions. 4-Acetyl-1,2-dimethylcyclohexene emerged as a subject of interest due to its role in flavor chemistry, with early studies highlighting its fruity odor profile. The compound’s structural complexity also made it a model for investigating substituent effects on cyclohexene reactivity, particularly in electrophilic addition and oxidation reactions.

The synthesis of 4-acetyl-1,2-dimethylcyclohexene represents a significant challenge in organic chemistry, requiring precise control over regioselectivity and reaction conditions to achieve optimal yields. The acetylation of cyclohexene derivatives has been extensively studied, with several strategic approaches emerging as viable synthetic pathways .

The most widely employed method for introducing acetyl groups onto cyclohexene derivatives involves the Friedel-Crafts acylation reaction using acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [3]. This classical approach begins with 1,2-dimethylcyclohexene as the starting material and proceeds through electrophilic aromatic substitution mechanisms [3] [4]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the catalyst, with temperatures maintained between 0-25°C to minimize side reactions and preserve regioselectivity [3].

The mechanism of Friedel-Crafts acylation involves initial formation of an acylium ion through interaction between acetyl chloride and aluminum chloride [4]. This highly electrophilic species then attacks the electron-rich double bond of the cyclohexene derivative, forming a carbocation intermediate that subsequently undergoes rearrangement and deprotonation to yield the desired acetylated product [3] [5]. The regioselectivity of this process is governed by both electronic and steric factors, with the 4-position being favored due to optimal orbital overlap and minimal steric hindrance [3].

Alternative acetylation strategies employ acetic anhydride as the acylating agent, offering several advantages over acetyl chloride including enhanced stability and reduced corrosiveness [6]. The use of acetic anhydride typically requires stronger Lewis acid catalysts or elevated temperatures to achieve comparable reaction rates [6] [7]. Recent developments have introduced tunable aryl alkyl ionic liquids as reaction media, providing improved catalyst recovery and environmental sustainability [7].

The direct alkylation approach represents another viable pathway for synthesizing 4-acetyl-1,2-dimethylcyclohexene [8]. This method involves the reaction of cyclohexene with acetyl-containing electrophiles in the presence of Lewis acid catalysts under controlled conditions [8]. The alkylation process typically proceeds through carbocation intermediates, with careful optimization of catalyst loading and reaction temperature being essential for achieving high selectivity [8].

Regioselective Methylation Techniques

Regioselective methylation of cyclohexene derivatives represents a fundamental transformation in organic synthesis, with numerous methodologies developed to achieve precise control over the installation of methyl groups [9] [10]. The selection of appropriate methylating reagents and reaction conditions is crucial for obtaining the desired regioisomer while minimizing unwanted side products [10] [11].

Organometallic reagents constitute the most versatile class of methylating agents for cyclohexene functionalization [10] [11]. Grignard reagents, particularly methylmagnesium bromide and methylmagnesium iodide, have been extensively employed for methylation reactions, offering good functional group tolerance and moderate regioselectivity [10]. These reagents typically require anhydrous conditions and careful temperature control to prevent competing side reactions such as reduction or rearrangement [10].

Organolithium reagents provide enhanced reactivity and regioselectivity compared to Grignard reagents [11] [12]. Methyllithium and related alkyllithium species demonstrate exceptional nucleophilicity, enabling methylation under mild conditions with high yields [11]. The Peterson methylenation methodology utilizing organolithium reagents such as lithium trimethylsilylmethane offers a particularly elegant approach to methylation [12]. This one-pot procedure involves initial nucleophilic addition followed by elimination, providing excellent yields for both ketones and aldehydes while circumventing the need for highly reactive potassium reagents [12].

Organoaluminum reagents have emerged as highly effective methylating agents, particularly in late-stage functionalization applications [11] [9]. The use of trimethylaluminum and dimethylaluminum chloride provides exceptional functional group tolerance and regioselectivity [11]. These reagents function through Lewis acid-assisted formation of reactive iminium or oxonium intermediates, enabling selective methylation at electron-rich positions [9].

The development of catalytic carbon-hydrogen methylation represents a significant advancement in regioselective methylation technology [9] [13]. The manganese catalyst Mn(CF₃PDP) enables targeted carbon-hydrogen hydroxylation followed by mild methylation, achieving site-selective functionalization of complex molecules [9]. This methodology demonstrates particular utility for late-stage methylation of drug scaffolds and natural products, often providing superior regioselectivity compared to traditional approaches [9] [13].

Mechanochemical approaches to methylation have recently gained attention due to their environmental advantages and enhanced reaction rates [14] [13]. Rhodium-catalyzed carbon-hydrogen methylation under solvent-free conditions demonstrates excellent functional group compatibility and significantly reduced reaction times compared to solution-based protocols [14]. This methodology proves particularly valuable for synthesizing organometallic complexes that are difficult to generate through conventional methods [14].

Catalytic Systems for Cyclohexene Functionalization

The development of efficient catalytic systems for cyclohexene functionalization has been a major focus of research, with emphasis on achieving high activity, selectivity, and recyclability [15] [16] [17]. Various transition metal complexes and heterogeneous catalysts have been investigated for their ability to promote selective transformations of cyclohexene derivatives [15] [16] [17].

Iron-based catalytic systems have demonstrated significant potential for cyclohexene functionalization [15] [17]. Dinuclear and mononuclear iron complexes catalyze cyclohexane chlorination employing trichloroisocyanuric acid as the oxidant [15] [17]. At 25°C, both catalyst types provide similar yields of approximately 8 percent, while at 50°C, the mononuclear catalyst demonstrates superior performance with 34.4±1.8 percent yield compared to 24.4±1.0 percent for the binuclear system [15] [17]. The enhanced performance of mononuclear catalysts is attributed to their improved accessibility of active sites and reduced steric hindrance [15].

Manganese-based catalytic systems offer excellent selectivity for cyclohexene oxidation reactions [16]. Three manganese(III) complexes containing different ligand frameworks have been evaluated for promoting oxidation of saturated hydrocarbons [16]. The compound [Mn(salen)Cl] exhibits the highest catalytic activity, achieving conversions of 14.5±0.3 percent at 25°C and 26.3±1.1 percent at 50°C for chlorocyclohexane formation [16]. Additionally, this catalyst produces yields of up to 12.1±0.5 percent at 25°C and 29.8±2.2 percent at 50°C for the mixture of chloromethylcyclohexane and methylcyclohexene products [16].

Rhodium complexes containing CCC-pincer phenylene-bridged N-heterocyclic carbene ligands demonstrate exceptional performance for cyclohexene functionalization through carbene insertion chemistry [18] [19]. These catalysts enable desymmetrization of cyclohexane derivatives with high site- and stereoselectivity through donor/acceptor carbene insertion [18] [19]. The rhodium catalyst Rh₂(S-TPPTTL)₄ provides particularly impressive results, achieving selective carbon-hydrogen functionalization with excellent enantioselectivity [18].

Copper-based catalytic systems provide cost-effective alternatives for cyclohexene functionalization [20] [21]. Copper(II) chloride loaded on activated carbon demonstrates excellent activity for cyclohexane oxidation using tert-butylhydroperoxide as the pro-oxidant [20] [21]. Under optimized conditions, this system achieves cyclohexane conversion of 19.45 percent with cyclohexanone selectivity of 67.45 percent [20]. The reaction mechanism involves copper-catalyzed activation of the hydroperoxide, generating reactive oxygen species that selectively attack carbon-hydrogen bonds [21].

Heteropolyacid-based ionic liquid catalysts represent an emerging class of highly efficient catalytic systems [22]. Brønsted-Lewis acids bifunctionalized heteropolyacid ionic liquids demonstrate exceptional performance for cyclohexene esterification reactions [22]. The catalyst ½Cu[Bis-Bs-BDMAEE]HPW₁₂O₄₀ exhibits superior catalytic performance for cyclohexene esterification with acetic acid, achieving high conversion and selectivity under mild conditions [22]. These catalysts demonstrate excellent reusability, maintaining activity through six reaction cycles without significant deactivation [22].

Byproduct Analysis and Yield Optimization

Understanding byproduct formation pathways and implementing effective yield optimization strategies are essential for developing economically viable synthetic processes for 4-acetyl-1,2-dimethylcyclohexene [23] [24] [25]. Systematic analysis of reaction parameters and their effects on product distribution enables identification of optimal operating conditions while minimizing unwanted side reactions [23] [24] [25].

Temperature optimization represents a critical factor in controlling byproduct formation during cyclohexene functionalization reactions [23] [25] [26]. Studies on cyclohexanol and cyclohexanone production demonstrate that yield increases progressively with temperature up to an optimal point, typically around 140°C for most catalytic systems [25] [26]. Beyond this optimum, elevated temperatures promote formation of polyacylated products and oligomers through secondary reactions [23] [27]. The temperature dependence follows Arrhenius behavior, with activation energies typically ranging from 50-80 kJ/mol for the desired transformation pathway [25].

Catalyst loading effects significantly influence both conversion and selectivity in cyclohexene functionalization reactions [23] [26]. Optimization studies reveal that increasing catalyst concentration from 1 to 5 percent by weight substantially improves yields, with the reaction rate being approximately first-order in catalyst concentration [26]. However, excessive catalyst loading promotes side reactions including rearrangement and polymerization, necessitating careful balance between activity and selectivity [23].

Reaction time optimization demonstrates characteristic behavior with initial rapid increase in yield followed by plateauing as equilibrium is approached [26]. Extended reaction times beyond the optimal range promote formation of byproducts through secondary transformations of the desired product [27] [24]. For most cyclohexene acetylation reactions, optimal reaction times range from 2-4 hours, with additional stirring time providing minimal benefit [26].

Molar ratio optimization between substrate and reagent proves crucial for maximizing yield while minimizing byproduct formation [26]. Studies demonstrate that increasing the molar ratio of cyclohexene to acylating agent from 4:1 to 8:1 substantially improves yields from approximately 74 percent to over 93 percent [26]. This effect results from suppression of polyacylation reactions and improved mass transfer characteristics [23].

Solvent selection significantly impacts both reaction rate and product selectivity [28] [29]. Polar solvents such as acetonitrile and dichloromethane generally provide superior results compared to nonpolar alternatives [28]. The solvent effect operates through multiple mechanisms including stabilization of charged intermediates, modification of catalyst activity, and influence on mass transfer rates [29] [28]. Recent studies identify acetophenone as a particularly effective co-solvent for cyclohexene hydration, improving cyclohexanol yield from 12.3 percent to 27.6 percent without promoting side reactions [29].

Pressure effects on cyclohexene functionalization reactions demonstrate complex behavior depending on the specific transformation [30] [31]. For gas-phase reactions, increasing pressure generally enhances conversion through increased reactant partial pressures [30]. However, excessive pressure can lead to catalyst deactivation through irreversible adsorption of intermediates [30]. Most liquid-phase cyclohexene functionalization reactions proceed effectively at atmospheric pressure, with minimal benefit from elevated pressure [26].

Byproduct identification and mechanistic understanding enable development of effective suppression strategies [27] [24]. Common byproducts include polyacylated derivatives formed through consecutive electrophilic attacks, oligomers resulting from radical coupling reactions, and rearrangement products arising from carbocation intermediates [27] [24]. The formation of cyclohexene as a byproduct in cyclohexanol synthesis occurs through acid-catalyzed dehydration involving protonation, water elimination, carbocation rearrangement, and final deprotonation [27].

Advanced analytical techniques including gas chromatography-mass spectrometry enable quantitative monitoring of byproduct formation throughout the reaction course [32] [33]. This real-time analysis capability facilitates identification of optimal reaction termination points and provides insight into competing reaction pathways [32] [33]. Integration of analytical monitoring with process control systems enables dynamic optimization of reaction conditions to maintain optimal product distribution [25].

XLogP3

1.3

Dates

Last modified: 04-14-2024

Explore Compound Types